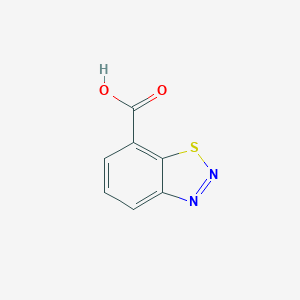

1,2,3-Benzothiadiazole-7-carboxylic acid

描述

属性

IUPAC Name |

1,2,3-benzothiadiazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c10-7(11)4-2-1-3-5-6(4)12-9-8-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAIOOWBEPAOFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=NS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40885616 | |

| Record name | 1,2,3-Benzothiadiazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid | |

| Record name | 1,2,3-Benzothiadiazole-7-carboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

35272-27-6 | |

| Record name | 1,2,3-Benzothiadiazole-7-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35272-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acibenzolar acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035272276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Benzothiadiazole-7-carboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Benzothiadiazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-benzothiadiazole-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACIBENZOLAR ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E29L6QPQ9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,2,3-Benzothiadiazole-7-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 1,2,3-Benzothiadiazole-7-carboxylic Acid

Introduction

1,2,3-Benzothiadiazole-7-carboxylic acid, also known as acibenzolar acid, is an organic compound that serves a significant role in agriculture as a plant activator.[1][2] It is the active metabolite of the pro-pesticide Acibenzolar-S-methyl, which is used to induce systemic acquired resistance (SAR) in plants, enhancing their natural defense mechanisms against a broad spectrum of fungal, bacterial, and viral pathogens.[3][4] Unlike traditional fungicides, it is not directly toxic to pathogens but rather stimulates the plant's innate immunity.[3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological mode of action of 1,2,3-Benzothiadiazole-7-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The chemical and physical properties of 1,2,3-Benzothiadiazole-7-carboxylic acid and its methyl ester precursor are summarized in the tables below. This data is crucial for understanding the compound's behavior in various experimental and environmental conditions.

Table 1: Properties of 1,2,3-Benzothiadiazole-7-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₇H₄N₂O₂S | [1] |

| Molecular Weight | 180.181 g/mol | [1] |

| Melting Point | 229-231 °C | [1] |

| Boiling Point | 385.2 ± 34.0 °C at 760 mmHg | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| pKa | 1.35 ± 0.10 (Predicted) | [2] |

| LogP | 1.84 | [1] |

| PSA | 91.3 Ų | [1] |

Table 2: Properties of 1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₂S | [5][6] |

| Molecular Weight | 194.21 g/mol | [5][6] |

| Boiling Point | 304.4 °C at 760 mmHg | [6] |

| Density | 1.413 g/cm³ | [6] |

| Flash Point | 137.9 °C | [6] |

| LogP | 1.47790 | [6] |

| Vapour Pressure | 0.000878 mmHg at 25°C | [6] |

| Refractive Index | 1.655 | [6] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 1,2,3-Benzothiadiazole-7-carboxylic acid.

-

Infrared (IR) Spectroscopy: As a carboxylic acid, the IR spectrum is expected to show a characteristic broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.[7] A strong C=O stretching absorption for the carbonyl group is anticipated in the range of 1700-1730 cm⁻¹ for a saturated acid and 1680-1710 cm⁻¹ for an aromatic acid, due to conjugation.[8] The C-O stretch is typically observed between 1210 and 1320 cm⁻¹.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

UV/Vis Spectroscopy: Carboxylic acid derivatives exhibit an n→π* absorption characteristic of carbonyl compounds.[9]

Experimental Protocols

Synthesis of 1,2,3-Benzothiadiazole-7-carboxylic acid

A common method for the preparation of 1,2,3-Benzothiadiazole-7-carboxylic acid is through the hydrolysis of its methyl ester, 7-methoxycarbonylbenzo-1,2,3-thiadiazole.[12]

Methodology:

-

Suspension: 100 g (0.51 mol) of 7-methoxycarbonylbenzo-1,2,3-thiadiazole is suspended in 1000 ml of water.[12]

-

Hydrolysis: 310 ml of 2N sodium hydroxide solution and 5 ml of dioxane are added to the suspension. The reaction mixture is heated to 40°C and stirred for 4 hours at this temperature.[12]

-

Neutralization and Precipitation: The mixture is then cooled to 10°C, and an additional 1000 ml of water is added. The solution is neutralized with 310 ml of 2N hydrochloric acid, leading to the precipitation of the carboxylic acid.[12]

-

Isolation and Purification: The resulting precipitate is isolated by filtration and lightly dried. It is then dissolved in tetrahydrofuran, and the solution is dried over magnesium sulfate. After filtration and concentration, the crystals are suspended in hexane, isolated by filtration, and dried to yield the final product.[12]

Biological Activity and Mode of Action

1,2,3-Benzothiadiazole-7-carboxylic acid is the active metabolite of Acibenzolar-S-methyl (also known as BTH), a widely used plant activator.[3] Its primary mode of action is the induction of Systemic Acquired Resistance (SAR) in plants.[4]

SAR is a plant's natural defense mechanism that provides broad-spectrum and long-lasting protection against a variety of pathogens.[4] The application of Acibenzolar-S-methyl leads to its hydrolysis within the plant to form 1,2,3-Benzothiadiazole-7-carboxylic acid.[3] This active metabolite mimics the action of salicylic acid, a key signaling molecule in the SAR pathway.[4]

The induction of SAR by 1,2,3-Benzothiadiazole-7-carboxylic acid involves the following key steps:

-

Signal Perception: The plant recognizes the presence of the active compound.

-

Signal Transduction: This recognition triggers a signaling cascade within the plant.

-

Gene Activation: The signaling pathway leads to the activation of defense-related genes.

-

Protein Synthesis: This results in the production of pathogenesis-related (PR) proteins, which have antimicrobial properties and reinforce the plant's cell walls.[3]

This heightened state of defense enables the plant to more effectively resist subsequent pathogen attacks.[4]

Conclusion

1,2,3-Benzothiadiazole-7-carboxylic acid is a pivotal molecule in the field of plant protection. Its unique mode of action, which leverages the plant's own defense systems, makes it a valuable tool in integrated pest management programs. A thorough understanding of its chemical and physical properties, as detailed in this guide, is fundamental for its effective application and for the development of new, more potent derivatives. The provided experimental protocols and visualization of its biological pathway offer a solid foundation for researchers and professionals working to advance agricultural and pharmaceutical sciences.

References

- 1. echemi.com [echemi.com]

- 2. 1,2,3-Benzothiadiazole-7-carboxylic acid|lookchem [lookchem.com]

- 3. Acibenzolar-S-methyl - Wikipedia [en.wikipedia.org]

- 4. chemicalwarehouse.com [chemicalwarehouse.com]

- 5. 1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester | C8H6N2O2S | CID 179401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS#:23621-08-1 | methyl 1,2,3-benzothiadiazole-7-carboxylate | Chemsrc [chemsrc.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 12. prepchem.com [prepchem.com]

1,2,3-Benzothiadiazole-7-carboxylic acid mechanism of action

An In-depth Technical Guide on the Mechanism of Action of 1,2,3-Benzothiadiazole-7-carboxylic acid

Introduction

1,2,3-Benzothiadiazole-7-carboxylic acid is the active metabolite of Acibenzolar-S-methyl (ASM), a widely researched and utilized synthetic plant activator. Marketed under trade names such as Bion® and Actigard®, ASM is a functional analog of the natural plant defense hormone, salicylic acid (SA). Unlike traditional fungicides, ASM does not possess direct antimicrobial properties.[1][2] Instead, it protects plants by inducing a state of heightened defense readiness known as Systemic Acquired Resistance (SAR).[2][3][4] This guide provides a comprehensive overview of the molecular mechanisms underlying the action of 1,2,3-Benzothiadiazole-7-carboxylic acid, detailing the signaling pathways, quantitative effects, and the experimental protocols used for its characterization.

Core Mechanism: Induction of Systemic Acquired Resistance (SAR)

The primary mode of action for 1,2,3-Benzothiadiazole-7-carboxylic acid and its pro-pesticide ASM (also referred to as BTH in literature) is the activation of the plant's innate immune system through the SAR pathway.[5][6] SAR is a broad-spectrum defense response that provides long-lasting protection against a wide range of pathogens, including fungi, bacteria, and viruses, in both local and distal, untreated plant tissues.[2][7]

Upon application, ASM is absorbed and translocated throughout the plant, where it is hydrolyzed to its active form, 1,2,3-Benzothiadiazole-7-carboxylic acid.[1] This molecule mimics endogenous salicylic acid, a critical signaling molecule in plant defense.[2][8] While some plant activators work by triggering the production of SA, BTH acts downstream of SA accumulation, directly engaging the core components of the SA signaling pathway.[5][9]

The Salicylic Acid Signaling Pathway

The activation of the SAR pathway by 1,2,3-Benzothiadiazole-7-carboxylic acid is a multi-step process centered around the master regulator protein, NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1).[10][11][12]

-

NPR1 Activation: In the absence of a defense signal, NPR1 exists as an oligomer in the cytoplasm. The presence of salicylic acid or its analog, 1,2,3-Benzothiadiazole-7-carboxylic acid, triggers a change in the cellular redox state, leading to the monomerization of NPR1.[13]

-

Nuclear Translocation: Monomeric NPR1 translocates from the cytoplasm into the nucleus.[10] This step is essential for the activation of downstream defense genes.[14]

-

Transcriptional Reprogramming: Inside the nucleus, NPR1 interacts with various transcription factors, most notably members of the TGA family.[14][15] This interaction facilitates the binding of these transcription factors to specific promoter regions of defense-related genes, initiating their transcription.[16]

-

PR Gene Expression: The primary targets of this transcriptional activation are the Pathogenesis-Related (PR) genes, such as PR-1, PR-2, and PR-5.[5][17] The accumulation of PR proteins, which include enzymes with antimicrobial activities like β-1,3-glucanases and chitinases, contributes directly to enhanced pathogen resistance.[18][19]

The following diagram illustrates the core signaling cascade initiated by 1,2,3-Benzothiadiazole-7-carboxylic acid.

Caption: The SAR signaling pathway activated by 1,2,3-Benzothiadiazole-7-carboxylic acid (BTH).

Quantitative Data on Efficacy and Molecular Impact

The application of ASM/BTH leads to measurable changes in plant physiology and gene expression, resulting in quantifiable disease resistance.

Table 1: Efficacy of ASM/BTH Against Various Pathogens

| Crop | Pathogen | Treatment Details | Efficacy | Reference |

| Apple (M26 Rootstock) | Erwinia amylovora (Fire Blight) | Foliar application at 2-day intervals pre-inoculation | Up to 51% reduction in bacterial growth | [20] |

| Rice | Rhizoctonia solani (Sheath Blight) | Soil drench or foliar spray | Inhibition of disease development and spread | [21] |

| Sunflower | Plasmopara helianthi (Downy Mildew) | Soil drench (150-200 mg/kg soil) 3 days pre-inoculation | 80-82% protection | [22] |

| Arabidopsis | Pseudomonas syringae | BTH treatment | Induced resistance | [5] |

| Tobacco | Tomato Spotted Wilt Virus (TSWV) | 1-2 g a.i./7,000 plants | High level of resistance, reduction in local and systemic infections | [23] |

Table 2: Induction of Defense-Related Molecules and Enzymes by ASM/BTH

| Plant | Molecule/Enzyme | Time Post-Treatment | Fold Increase / Activity Level | Reference |

| Apple (M26 Rootstock) | Peroxidase (PO) | 28 - 168 hours | Marked increase | [20] |

| Apple (M26 Rootstock) | Glutathione-S-Transferase (GST) | 28 - 168 hours | Marked increase | [20] |

| Wheat | WCI Genes (e.g., Lipoxygenase) | Correlated with resistance onset | Significant induction | [3][24] |

| Arabidopsis | PR-1, PR-2, PR-5 mRNA | BTH treatment | Induced accumulation | [5] |

| Tobacco | PR-1, PR-3, PR-5 proteins | 2 days | Detected expression | [23] |

| Tomato | β-1,3-glucanase | 3 days post-infestation (in SAR context) | 3.3-fold increase over control | [25] |

Experimental Protocols

Characterizing the mechanism of action of SAR inducers like BTH involves specific bioassays and molecular analyses.

Protocol 1: Systemic Acquired Resistance (SAR) Bioassay in Arabidopsis thaliana

This protocol is designed to determine if a chemical treatment can induce SAR against a bacterial pathogen.

-

Plant Growth: Grow Arabidopsis thaliana plants in individual pots under controlled conditions (e.g., 22°C, 12-hour light/12-hour dark cycle) for 4-5 weeks until they have well-developed rosettes.

-

Primary Inoculation (Induction):

-

Select three lower, mature leaves of each plant for the inducing treatment.

-

For the treatment group, infiltrate the leaves with a solution of BTH (e.g., 100 µM) or a low-titer suspension of an avirulent pathogen like Pseudomonas syringae pv. tomato (Pst) DC3000 expressing avrRpm1 (OD₆₀₀ = 0.005).[26]

-

For the mock/control group, infiltrate the leaves with 10 mM MgCl₂ or the solvent used for BTH.

-

-

Incubation: Return plants to the growth chamber for 48-72 hours to allow for the establishment of SAR.

-

Secondary Inoculation (Challenge):

-

Select three upper, systemic (non-treated) leaves from both treatment and control plants.

-

Infiltrate these leaves with a suspension of a virulent pathogen, such as Pst DC3000 (OD₆₀₀ = 0.001).[27]

-

-

Quantification of Pathogen Growth:

-

At 3 days post-secondary inoculation, collect leaf discs of a known area from the challenged leaves.

-

Homogenize the leaf discs in 10 mM MgCl₂.

-

Perform serial dilutions of the homogenate and plate on appropriate selective media (e.g., King's B agar with rifampicin).

-

Incubate plates at 28°C for 48 hours and count the colony-forming units (CFUs).

-

-

Data Analysis: Calculate CFUs per unit of leaf area. A statistically significant reduction in bacterial growth in the BTH-pretreated plants compared to the mock-pretreated plants indicates the induction of SAR.

Protocol 2: Quantification of PR-1 Gene Expression via RT-qPCR

This protocol measures the molecular hallmark of SAR activation.

-

Treatment and Sampling: Treat plants as described in Protocol 1 (steps 1-2). At 48 hours post-treatment, harvest systemic (upper, untreated) leaves from both BTH- and mock-treated plants and immediately freeze them in liquid nitrogen.

-

RNA Extraction: Extract total RNA from the leaf tissue using a commercial kit or a standard Trizol-based method.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the PR-1 gene, and a suitable SYBR Green master mix.

-

Include primers for a stably expressed reference gene (e.g., Actin or Ubiquitin) for normalization.

-

Run the qPCR reaction in a thermal cycler with appropriate cycling conditions.

-

-

Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative expression of the PR-1 gene in BTH-treated samples compared to mock-treated samples using the ΔΔCt method, after normalizing to the reference gene. A significant increase in relative expression confirms molecular activation of the SAR pathway.

The following diagram outlines the general workflow for an experiment designed to test SAR induction.

Caption: A generalized experimental workflow for assessing SAR induction by BTH.

Conclusion

1,2,3-Benzothiadiazole-7-carboxylic acid, the active metabolite of ASM/BTH, functions as a potent elicitor of Systemic Acquired Resistance in a wide range of plant species. Its mechanism of action is not based on direct antimicrobial activity but on the strategic activation of the plant's endogenous salicylic acid signaling pathway. By mimicking the natural defense signal, it triggers the nuclear translocation of the NPR1 protein, leading to a massive transcriptional reprogramming that includes the upregulation of Pathogenesis-Related genes. This "priming" of the plant's defense system provides broad-spectrum and durable resistance to subsequent pathogen attacks, making it a valuable tool in modern crop protection strategies. The well-defined molecular pathway and quantifiable outputs make it a model compound for studying plant-pathogen interactions and induced resistance.

References

- 1. Acibenzolar-S-methyl - Wikipedia [en.wikipedia.org]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Benzothiadiazole induces disease resistance in Arabidopsis by activation of the systemic acquired resistance signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apvma.gov.au [apvma.gov.au]

- 7. Local Application of Acibenzolar-S-Methyl Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dissection of salicylic acid-mediated defense signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Nuclear Localization of NPR1 Is Required for Activation of PR Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NPR1 Promotes Its Own and Target Gene Expression in Plant Defense by Recruiting CDK8 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NPR1, a key immune regulator for plant survival under biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In Vivo Interaction between NPR1 and Transcription Factor TGA2 Leads to Salicylic Acid–Mediated Gene Activation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Acibenzolar-S-Methyl Activates Stomatal-Based Defense Systemically in Japanese Radish [frontiersin.org]

- 18. A Benzothiadiazole Primes Parsley Cells for Augmented Elicitation of Defense Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pathogenesis-related protein - Wikipedia [en.wikipedia.org]

- 20. SYSTEMIC ACQUIRED RESISTANCE (SAR) -EFFECT OF BTH AGAINST FIRE BLIGHT [actahort.org]

- 21. Mode of action of acibenzolar-S-methyl against sheath blight of rice, caused by Rhizoctonia solani Kühn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. journals.ekb.eg [journals.ekb.eg]

- 26. Frontiers | Reprogramming of plants during systemic acquired resistance [frontiersin.org]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide on 1,2,3-Benzothiadiazole-7-carboxylic Acid and the Salicylic Acid Pathway: A Tool for Plant Defense Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2,3-benzothiadiazole-7-carboxylic acid (BCA), the active metabolite of the plant activator Acibenzolar-S-methyl (ASM), and its intricate relationship with the salicylic acid (SA) signaling pathway in inducing plant defense mechanisms. This document details the mode of action of BCA as a functional analog of SA, focusing on the induction of Systemic Acquired Resistance (SAR). We present a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding and application of this knowledge in plant science and the development of novel crop protection strategies.

Introduction

Plant diseases pose a significant threat to global food security, necessitating the development of effective and sustainable disease management strategies. One promising approach is the utilization of plant activators, compounds that stimulate the plant's own defense mechanisms. Acibenzolar-S-methyl (ASM), also known as BTH, is a prominent synthetic plant activator that has been successfully used in agriculture.[1] ASM itself is not directly antimicrobial but is metabolized in the plant to its active form, 1,2,3-benzothiadiazole-7-carboxylic acid (BCA).[2][3] BCA functions as a structural and functional analog of the key plant defense hormone, salicylic acid (SA).[4]

This guide will delve into the core mechanisms by which BCA mimics SA to trigger a state of heightened immunity known as Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum resistance against a variety of pathogens.[3][4] We will explore the key components of the SA signaling pathway, with a particular focus on the central regulator, NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1), which is essential for the action of both SA and BCA.[5][6]

The Salicylic Acid Signaling Pathway and the Role of 1,2,3-Benzothiadiazole-7-carboxylic Acid

The salicylic acid (SA) signaling pathway is a critical component of the plant's innate immune system.[7][8] Upon pathogen recognition, plants synthesize SA, primarily through the isochorismate pathway in the chloroplasts.[9] This accumulation of SA initiates a signaling cascade that leads to the expression of a large suite of defense-related genes, including the Pathogenesis-Related (PR) genes.[10]

1,2,3-Benzothiadiazole-7-carboxylic acid (BCA) acts as a potent elicitor of this pathway by mimicking the role of SA.[4] The primary mode of action of BCA is the induction of SAR, which is characterized by the priming of the plant's defense responses.[5][11] Primed plants exhibit a faster and stronger activation of defense mechanisms upon subsequent pathogen attack.[5]

The signaling cascade initiated by both SA and BCA converges on the master regulator NPR1.[10][12] In the absence of SA, NPR1 exists as an oligomer in the cytoplasm.[13] Upon SA or BCA binding, a conformational change leads to the release of monomeric NPR1, which then translocates to the nucleus.[13] In the nucleus, NPR1 interacts with TGA transcription factors to activate the expression of PR genes and other defense-related genes, ultimately leading to enhanced disease resistance.[14][15]

Signaling Pathway Diagram

Caption: Salicylic Acid and BCA Signaling Pathway.

Quantitative Data on the Efficacy of Acibenzolar-S-methyl (ASM)

The application of ASM has been shown to effectively reduce disease severity in a variety of plant-pathogen systems. The following tables summarize quantitative data from selected studies.

Table 1: Effect of Acibenzolar-S-methyl (ASM) on Apple Scab and Fire Blight

| Disease | Treatment | AUDPC (Area Under the Disease Progress Curve) | Disease Reduction (%) |

| Apple Scab (Venturia inaequalis) | Water Control | 100 (normalized) | - |

| ASM | 46 | 54 | |

| Fire Blight (Erwinia amylovora) | Water Control | 100 (normalized) | - |

| ASM | 50 | 50 | |

| Data adapted from a study on apple trees. The AUDPC values are normalized for comparison. The disease reduction is calculated relative to the water control.[16] |

Table 2: Dose-Response of Acibenzolar-S-methyl (ASM) on Tomato Spotted Wilt Virus (TSWV) in Tobacco

| ASM Concentration (g a.i./7000 plants) | Local Lesions (average number) | Systemic Infection (%) |

| 0 (Control) | 125 | 95 |

| 0.25 | 85 | 60 |

| 0.5 | 60 | 40 |

| 1.0 | 35 | 20 |

| 2.0 | 20 | 10 |

| 4.0 | 10 | 5 |

| Data adapted from a study on flue-cured tobacco.[6][17] Note that the highest concentration (4.0 g a.i.) caused some phytotoxicity.[17] |

Table 3: Field Efficacy of Acibenzolar-S-methyl (ASM) against Bacterial Spot on Tomato

| ASM Application Frequency | ASM Concentration (µM) | Final Disease Severity (%) |

| Biweekly | 0 (Control) | 65 |

| 12.9 | 62 | |

| 64.5 | 58 | |

| 129 | 55 | |

| Weekly | 75 | 45 |

| 100 | 42 | |

| 200 | 40** | |

| Significantly different from the untreated control in one of four experiments.[11] *Weekly applications were statistically equivalent in managing the disease.[11] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of BCA, the SA pathway, and SAR.

Quantification of Systemic Acquired Resistance (SAR) in Arabidopsis thaliana

This protocol is adapted from established methods for assessing SAR.[1][7][9]

Objective: To quantify the level of disease resistance in systemic, untreated leaves following a primary inoculation on local leaves.

Materials:

-

Arabidopsis thaliana plants (4-5 weeks old)

-

Pseudomonas syringae pv. maculicola (Psm) ES4326 (virulent strain)

-

Pseudomonas syringae pv. maculicola (Psm) ES4326 expressing avrRpt2 (avirulent strain for SAR induction)

-

10 mM MgCl₂

-

King's B (KB) medium plates with appropriate antibiotics

-

1 mL needleless syringes

-

Cork borer (4 mm diameter)

-

Microcentrifuge tubes

-

Homogenizer (e.g., bead beater)

Procedure:

-

Primary Inoculation (SAR Induction):

-

Prepare a bacterial suspension of avirulent Psm ES4326 avrRpt2 at an OD₆₀₀ of 0.001 in 10 mM MgCl₂.

-

Infiltrate the bacterial suspension into three lower leaves of each plant using a needleless syringe.

-

For control plants, infiltrate with 10 mM MgCl₂.

-

Maintain plants under standard growth conditions for 2 days to allow for the establishment of SAR.

-

-

Secondary Inoculation (Challenge):

-

Prepare a bacterial suspension of virulent Psm ES4326 at an OD₆₀₀ of 0.001 in 10 mM MgCl₂.

-

Infiltrate this suspension into three upper, systemic (previously untreated) leaves of both SAR-induced and control plants.

-

-

Quantification of Bacterial Growth:

-

At 0 and 3 days post-secondary inoculation (dpi), collect two leaf discs (4 mm diameter) from the challenged leaves of each plant.

-

Place the leaf discs in a microcentrifuge tube containing 200 µL of 10 mM MgCl₂ and two sterile beads.

-

Homogenize the tissue using a bead beater for 1 minute.

-

Perform serial dilutions of the homogenate in 10 mM MgCl₂.

-

Plate 100 µL of each dilution onto KB plates.

-

Incubate the plates at 28°C for 2 days.

-

Count the colony-forming units (CFU) and calculate the bacterial titer per cm² of leaf tissue.

-

-

Data Analysis:

-

Compare the bacterial growth in SAR-induced plants to that in control plants at 3 dpi. A significant reduction in bacterial growth in the induced plants indicates the successful establishment of SAR.

-

Quantification of Salicylic Acid by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the extraction and quantification of free and total SA from plant tissue.[2][3][4][5][12]

Objective: To measure the concentration of salicylic acid in plant samples.

Materials:

-

Plant tissue (e.g., Arabidopsis leaves)

-

Liquid nitrogen

-

Methanol (90% and 100%)

-

Trichloroacetic acid (TCA)

-

Ethyl acetate:cyclopentane:isopropanol (100:99:1, v/v/v)

-

Sodium acetate buffer (pH 4.5)

-

β-glucosidase

-

HPLC system with a C18 reverse-phase column and a fluorescence detector

-

SA standard

Procedure:

-

Extraction:

-

Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

-

Add 1 mL of 90% methanol and vortex thoroughly.

-

Add 1 mL of 100% methanol and vortex again.

-

Centrifuge at 12,000 x g for 10 minutes.

-

Collect the supernatant.

-

-

Phase Separation for Free SA:

-

Add 500 µL of the supernatant to a new tube.

-

Add 500 µL of TCA and 1 mL of the ethyl acetate:cyclopentane:isopropanol solvent mixture.

-

Vortex and centrifuge to separate the phases.

-

The upper organic phase contains free SA. Transfer it to a new tube and evaporate to dryness.

-

Resuspend the dried extract in the HPLC mobile phase.

-

-

Hydrolysis for Total SA (Free + Conjugated):

-

Take the remaining aqueous phase from the phase separation step.

-

Add 50 µL of sodium acetate buffer and 10 µL of β-glucosidase.

-

Incubate at 37°C for 90 minutes to release SA from its glucoside conjugates.

-

Re-extract with the ethyl acetate:cyclopentane:isopropanol solvent mixture.

-

Evaporate the organic phase to dryness and resuspend in the HPLC mobile phase.

-

-

HPLC Analysis:

-

Inject the resuspended samples into the HPLC system.

-

Separate the compounds on a C18 column using a suitable mobile phase gradient (e.g., methanol and water with 0.1% formic acid).

-

Detect SA using a fluorescence detector (excitation at ~305 nm, emission at ~407 nm).

-

Quantify SA levels by comparing the peak areas to a standard curve generated with known concentrations of SA.

-

Northern Blot Analysis for PR Gene Expression

This protocol describes a method to analyze the expression of Pathogenesis-Related (PR) genes.[8][10][18][19]

Objective: To detect and quantify the transcript levels of specific PR genes in response to treatment with BCA or pathogen infection.

Materials:

-

Total RNA extracted from plant tissue

-

Formaldehyde

-

MOPS buffer

-

Agarose

-

Nylon membrane

-

UV crosslinker

-

Hybridization buffer

-

³²P-labeled DNA probe specific to the PR gene of interest

-

Wash buffers (SSC, SDS)

-

Phosphorimager or X-ray film

Procedure:

-

RNA Gel Electrophoresis:

-

Denature total RNA samples (10-20 µg) by heating in a formaldehyde-containing loading buffer.

-

Separate the RNA by size on a formaldehyde-agarose gel.

-

-

Blotting:

-

Transfer the separated RNA from the gel to a nylon membrane via capillary transfer overnight.

-

-

Probe Hybridization:

-

UV crosslink the RNA to the membrane.

-

Pre-hybridize the membrane in hybridization buffer to block non-specific binding sites.

-

Hybridize the membrane with a ³²P-labeled DNA probe specific for the target PR gene overnight at an appropriate temperature (e.g., 65°C).

-

-

Washing and Detection:

-

Wash the membrane with a series of buffers of increasing stringency (decreasing salt concentration and increasing temperature) to remove unbound probe.

-

Expose the membrane to a phosphorimager screen or X-ray film to detect the radioactive signal.

-

The intensity of the band corresponds to the abundance of the PR gene transcript.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., rRNA or a housekeeping gene like actin) to compare expression levels between different samples.

-

Experimental Workflows and Logical Relationships

Visualizing experimental workflows can aid in the design and execution of research projects.

Workflow for Evaluating a Novel Plant Activator

Caption: Workflow for evaluating a new plant activator.

Conclusion

1,2,3-Benzothiadiazole-7-carboxylic acid, delivered as Acibenzolar-S-methyl, represents a powerful tool for both fundamental research in plant immunity and practical applications in agriculture. Its well-defined mode of action as a salicylic acid mimic provides a clear framework for studying the intricacies of the SA signaling pathway and Systemic Acquired Resistance. The quantitative data and detailed experimental protocols provided in this guide are intended to equip researchers and professionals with the necessary information to effectively utilize BCA as a research tool and to develop innovative strategies for enhancing crop resilience against diseases. A thorough understanding of the molecular mechanisms underlying induced resistance will be pivotal in breeding for more durable disease resistance and developing the next generation of sustainable crop protection solutions.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of Salicylic Acid (SA) and SA-glucosides in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of Salicylic and Phenolic Acids in the Plant by HPLC-Fluorescence Detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of an RP-HPLC method for determination of salicylic acid and its metabolic intermediates from plant biosynthesis pathways | Masaryk University [muni.cz]

- 6. [PDF] Biological and molecular analyses of the acibenzolar-S-methyl-induced systemic acquired resistance in flue-cured tobacco against Tomato spotted wilt virus. | Semantic Scholar [semanticscholar.org]

- 7. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gladstone.org [gladstone.org]

- 9. Brush and Spray: A High-Throughput Systemic Acquired Resistance Assay Suitable for Large-Scale Genetic Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ruo.mbl.co.jp [ruo.mbl.co.jp]

- 11. researchgate.net [researchgate.net]

- 12. farmaciajournal.com [farmaciajournal.com]

- 13. Foliar Applications of Acibenzolar-S-Methyl Negatively Affect the Yield of Grafted Tomatoes in Fields Infested with Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. gd.eppo.int [gd.eppo.int]

- 15. mdpi.com [mdpi.com]

- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 17. researchgate.net [researchgate.net]

- 18. stockingerlab.osu.edu [stockingerlab.osu.edu]

- 19. Northern blot - Wikipedia [en.wikipedia.org]

Discovery of 1,2,3-Benzothiadiazole-7-carboxylic acid as a plant activator

An In-depth Technical Guide to the Discovery of 1,2,3-Benzothiadiazole-7-carboxylic Acid as a Plant Activator

Introduction

The management of plant diseases has historically relied on the direct application of fungicides and bactericides that target the pathogens themselves. However, an innovative approach in plant protection involves the activation of the plant's own innate defense mechanisms. This strategy is centered around the concept of Systemic Acquired Resistance (SAR), a state of heightened, broad-spectrum, and long-lasting immunity in plants triggered by a localized primary infection.[1][2][3] A pivotal discovery in this field was the identification of 1,2,3-Benzothiadiazole-7-carboxylic acid and its derivatives as potent plant activators.[4]

This technical guide provides a comprehensive overview of 1,2,3-Benzothiadiazole-7-carboxylic acid, its commercially developed S-methyl ester derivative Acibenzolar-S-methyl (ASM or BTH), and its role in inducing SAR.[5][6] It is intended for researchers, scientists, and professionals in plant science and agrochemical development, offering detailed insights into its mechanism of action, supporting experimental data, and relevant laboratory protocols.

Mechanism of Action: Inducing Systemic Acquired Resistance

1,2,3-Benzothiadiazole-7-carboxylic acid and its functional analog Acibenzolar-S-methyl (BTH) do not possess direct antimicrobial properties.[6][7][8] Instead, they function as synthetic mimics of the natural plant hormone salicylic acid (SA), a key signaling molecule in the SAR pathway.[9] Upon application, BTH is absorbed and translocated throughout the plant, triggering a cascade of defense-related biochemical changes that prepare the plant to resist subsequent infections.[9]

The core of BTH's action lies in its ability to activate the SAR signal transduction pathway.[10] A critical component of this pathway is the NPR1 (Non-expresser of Pathogenesis-Related genes 1) protein, also known as NIM1 (Non-inducible Immunity 1).[1] In an uninduced state, NPR1 exists as an oligomer in the cytoplasm. Following an induction signal, which can be provided by SA or BTH, cellular redox changes lead to the monomerization of NPR1. These monomers then translocate to the nucleus, where they interact with transcription factors to activate the expression of a battery of defense-related genes, including Pathogenesis-Related (PR) genes like PR-1.[1][10]

Crucially, BTH can activate this pathway even in plants where SA accumulation is blocked, indicating that it acts downstream of SA production.[10][11] This activation leads to a phenomenon known as "priming," where the plant is conditioned for a more rapid and robust activation of cellular defense responses, such as the expression of Phenylalanine Ammonia-Lyase (PAL) genes and the deposition of callose, upon subsequent pathogen attack or stress.[1]

Caption: SAR signaling pathway induced by BTH.

Data Presentation: Efficacy of 1,2,3-Benzothiadiazole-7-carboxylic acid (BTH)

The effectiveness of BTH (often applied as Acibenzolar-S-methyl) has been demonstrated across a wide range of plant species and pathogens. The following tables summarize key quantitative findings from various studies.

Table 1: Effect of BTH Treatment on Disease Resistance

| Plant Species | Pathogen | Disease | Efficacy/Observation |

| Arabidopsis thaliana | Pseudomonas syringae pv. tomato | Bacterial Speck | BTH pretreatment greatly augmented subsequent defense gene expression.[1] |

| Arabidopsis thaliana | Peronospora parasitica | Downy Mildew | BTH-treated plants were resistant to infection.[10] |

| Wheat (Triticum aestivum) | Blumeria graminis f.sp. tritici | Powdery Mildew | BTH protected wheat systemically against infection.[5] |

| Tomato (Lycopersicon esculentum) | Fusarium oxysporum f. sp. radicis-lycopersici | Fusarium Crown and Root Rot | BTH application induced systemic resistance, restricting fungal colonization.[11] |

| Rice (Oryza sativa) | Rhizoctonia solani | Sheath Blight | BTH inhibited disease development and its spread.[8] |

| Cucumber (Cucumis sativus) | Erysiphe cichoracearum | Powdery Mildew | Novel BTH derivatives showed excellent SAR-inducing activity.[12] |

| Cucumber (Cucumis sativus) | Colletotrichum lagenarium | Anthracnose | Novel BTH derivatives were more potent than commercial BTH.[12] |

Table 2: BTH-Induced Expression of Defense-Related Genes

| Plant Species | Gene(s) | Observation |

| Arabidopsis thaliana | PR-1 (Pathogenesis-Related 1) | BTH treatment induced PR-1 mRNA accumulation.[10] |

| Arabidopsis thaliana | PAL (Phenylalanine Ammonia-Lyase) | BTH pretreatment primed the plant for stronger PAL gene activation upon stimulation.[1] |

| Wheat (Triticum aestivum) | WCI genes (Wheat Chemically Induced) | Onset of resistance was tightly correlated with the induction of WCI genes.[5] |

| Zucchini (Cucurbita pepo) | PAL, NPR1, PR-1b | A BTH derivative (BTHWA) led to a higher level of SAR marker gene expression.[13] |

| Nicotiana benthamiana | NbPR1a, NbPR2 | Expression levels of SA signaling marker genes were coupled with SAR against pathogens.[14] |

Experimental Protocols

Detailed and standardized protocols are essential for studying plant activators. Below are methodologies for key experiments.

Systemic Acquired Resistance (SAR) Assay

This assay measures the ability of a primary treatment (like BTH) to induce resistance in systemic, untreated leaves against a secondary pathogen challenge.

Methodology:

-

Plant Growth: Grow plants (e.g., Arabidopsis thaliana, tobacco) under controlled environmental conditions (e.g., 22°C, 16h light/8h dark cycle) for 4-6 weeks.

-

Primary Treatment (Induction):

-

Select 2-3 lower, mature leaves for the primary treatment.

-

Chemical Induction: Apply BTH solution (e.g., 100 µM in water with a surfactant) to the adaxial surface of the selected leaves using a fine-mist sprayer or by brushing the solution on.

-

Biological Induction (Control): Infiltrate leaves with a suspension of an avirulent pathogen (e.g., Pseudomonas syringae expressing an avirulence gene) using a needleless syringe.[2]

-

For mock controls, treat with water or the buffer solution used for the pathogen.

-

-

Incubation: Allow 3-7 days for the SAR signal to be generated and translocated to systemic tissues.[1]

-

Secondary Challenge:

-

Select upper, systemic leaves that were not part of the primary treatment.

-

Inoculate these leaves with a virulent pathogen (e.g., a virulent strain of Pseudomonas syringae).[15]

-

-

Quantification of Resistance:

-

After 2-4 days post-challenge, collect leaf discs from the challenged leaves.

-

Homogenize the tissue in a buffer (e.g., 10 mM MgCl2).

-

Perform serial dilutions and plate on appropriate growth media to determine bacterial colony-forming units (CFU) per unit of leaf area.

-

A statistically significant reduction in pathogen growth in BTH-treated plants compared to mock-treated plants indicates the induction of SAR.

-

Caption: Experimental workflow for a SAR assay.

Pathogen Inoculation Assay

Various methods can be used to inoculate plants, depending on the pathogen and the experimental goal.[16]

Methodologies:

-

Spray Inoculation:

-

Grow a liquid culture of the bacterial or fungal pathogen to the desired concentration (e.g., 10⁸ CFU/mL for bacteria).

-

Add a surfactant (e.g., Silwet L-77) to the suspension to ensure even leaf coverage.

-

Use a fine-mist sprayer to apply the inoculum to the entire plant until runoff.[17]

-

Cover plants with a humidity dome for 24-48 hours to promote infection.

-

-

Syringe Infiltration:

-

Prepare a pathogen suspension at a lower concentration (e.g., 10⁵-10⁶ CFU/mL).[15]

-

Use a 1 mL needleless syringe to gently press the suspension into the abaxial (underside) of the leaf until a small water-soaked area appears.[16][18] This method ensures a defined amount of inoculum enters the leaf apoplast.

-

-

Wound Inoculation:

Gene Expression Analysis by RT-qPCR

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the transcript levels of defense-related genes.[19]

Methodology:

-

Experimental Treatment: Treat plants with BTH or a mock solution as described in the SAR assay.

-

Sample Collection: At various time points post-treatment (e.g., 0, 6, 12, 24, 48 hours), harvest leaf tissue and immediately freeze it in liquid nitrogen to prevent RNA degradation.

-

RNA Extraction: Extract total RNA from the plant tissue using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method.

-

RNA Quality Control and Quantification: Assess RNA integrity (e.g., via gel electrophoresis) and quantify its concentration using a spectrophotometer (e.g., NanoDrop).

-

DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis (Reverse Transcription): Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[20]

-

Quantitative PCR (qPCR):

-

Prepare a reaction mix containing cDNA template, gene-specific primers (for target genes like PR-1 and a reference/housekeeping gene like Actin or Ubiquitin), and a fluorescent dye master mix (e.g., SYBR Green).[21][22]

-

Perform the qPCR reaction in a real-time PCR cycler. The cycling parameters typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[21]

-

-

Data Analysis:

Caption: Workflow for gene expression analysis by RT-qPCR.

Conclusion

The discovery of 1,2,3-Benzothiadiazole-7-carboxylic acid and its derivative Acibenzolar-S-methyl marked a significant advancement in plant protection, establishing the viability of chemically inducing a plant's inherent defense mechanisms.[5][23] By acting as a functional analog of salicylic acid, BTH activates the Systemic Acquired Resistance pathway, priming the plant for a broad-spectrum and durable resistance against a variety of fungal, bacterial, and viral pathogens.[3][9] The data clearly show that BTH treatment leads to enhanced disease resistance and the induction of key defense-related genes. The experimental protocols outlined provide a robust framework for further research into this and other novel plant activators, paving the way for sustainable agricultural practices that leverage the plant's own immune system.

References

- 1. Benzothiadiazole-Induced Priming for Potentiated Responses to Pathogen Infection, Wounding, and Infiltration of Water into Leaves Requires the NPR1/NIM1 Gene in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Brush and Spray: A High-Throughput Systemic Acquired Resistance Assay Suitable for Large-Scale Genetic Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uvm.edu [uvm.edu]

- 4. scribd.com [scribd.com]

- 5. Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acibenzolar-S-methyl - Wikipedia [en.wikipedia.org]

- 7. apvma.gov.au [apvma.gov.au]

- 8. Mode of action of acibenzolar-S-methyl against sheath blight of rice, caused by Rhizoctonia solani Kühn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemicalwarehouse.com [chemicalwarehouse.com]

- 10. Benzothiadiazole induces disease resistance in Arabidopsis by activation of the systemic acquired resistance signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzothiadiazole-Mediated Induced Resistance to Fusarium oxysporum f. sp. radicis-lycopersici in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel benzo-1,2,3-thiadiazole-7-carboxylate derivatives as plant activators and the development of their agricultural applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. An Efficient Inoculation Technique to Assess the Pathogenicity of Pantoea Species Associated to Bacterial Blight of Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Video: The Plant Infection Test: Spray and Wound-Mediated Inoculation with the Plant Pathogen Magnaporthe Grisea [jove.com]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

- 20. Frontiers | Reprogramming of plants during systemic acquired resistance [frontiersin.org]

- 21. Real-Time qPCR Analysis of Defense Gene Expression [bio-protocol.org]

- 22. Development of a qPCR Strategy to Select Bean Genes Involved in Plant Defense Response and Regulated by the Trichoderma velutinum – Rhizoctonia solani Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

The Role of 1,2,3-Benzothiadiazole-7-carboxylic acid in Systemic Acquired Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Systemic Acquired Resistance (SAR) is a crucial inducible defense mechanism in plants, providing broad-spectrum and long-lasting protection against a variety of pathogens. A key activator of this pathway is 1,2,3-Benzothiadiazole-7-carboxylic acid, a synthetic functional analog of the natural signaling molecule, salicylic acid (SA). This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound, commonly known as BTH or its S-methyl ester derivative Acibenzolar-S-methyl (ASM), induces SAR. It details the signaling cascade, presents quantitative data on its efficacy, and offers comprehensive experimental protocols for studying its effects.

Introduction to 1,2,3-Benzothiadiazole-7-carboxylic acid and Systemic Acquired Resistance

Systemic Acquired Resistance (SAR) is a state of heightened defense in plants that is activated throughout the plant following an initial localized pathogen infection.[1] This response is characterized by the accumulation of endogenous salicylic acid (SA) and the expression of a battery of pathogenesis-related (PR) genes, leading to enhanced resistance against a broad spectrum of pathogens, including viruses, bacteria, and fungi.[2][3]

1,2,3-Benzothiadiazole-7-carboxylic acid (BTH) and its active S-methyl ester form, Acibenzolar-S-methyl (ASM), are potent synthetic inducers of SAR.[3][4] Marketed under trade names like Bion® and Actigard®, ASM is valued in agriculture for its ability to enhance a plant's innate immunity without direct antimicrobial properties, making it a valuable tool in integrated pest management programs.[5] ASM is metabolized in the plant to its active form, acibenzolar, which then mimics the action of SA.[6]

Molecular Mechanism of Action

Acibenzolar-S-methyl (ASM) is absorbed by the plant and converted to its active form, acibenzolar, by the enzyme salicylic acid binding protein 2 (SABP2).[6] Acibenzolar functions as a functional analog of salicylic acid, acting downstream of SA biosynthesis.[7] This means that BTH can induce SAR even in plants that are unable to accumulate SA, such as those expressing the NahG gene, which encodes a salicylate hydroxylase.[7][8]

The core of the BTH-induced SAR signaling pathway is dependent on the regulatory protein NONEXPRESSER OF PATHOGENESIS-RELATED GENES 1 (NPR1).[9] In the absence of SA or BTH, NPR1 exists as an oligomer in the cytoplasm. Upon binding of SA or its analog, a conformational change in NPR1 leads to its monomerization and translocation into the nucleus. Inside the nucleus, NPR1 interacts with TGA transcription factors to activate the expression of a wide array of defense-related genes, most notably the Pathogenesis-Related (PR) genes such as PR-1, PR-2, and PR-5.[10][11]

BTH has also been shown to prime plants for a more rapid and robust activation of other defense responses upon subsequent pathogen attack, a phenomenon known as "priming".[12] This includes enhanced callose deposition at the site of infection and potentiated activation of the Phenylalanine Ammonia-Lyase (PAL) gene, a key enzyme in the phenylpropanoid pathway which can contribute to SA biosynthesis.[12]

Signaling Pathway Diagram

Caption: BTH-induced SAR signaling pathway.

Quantitative Data on BTH-Induced Systemic Acquired Resistance

The efficacy of BTH in inducing SAR can be quantified through various metrics, including the reduction in disease severity, the induction of defense-related gene expression, and the accumulation of protective compounds.

Table 1: Effect of BTH Concentration on Disease Resistance

| Plant Species | Pathogen | BTH Concentration | Disease Reduction (%) | Reference |

| Tomato | Cucumber mosaic virus (CMV-Y) | Soil drench | 87.5% reduction in disease incidence | [13] |

| Cucumber | Colletotrichum lagenarium | 10 µM | 55.8% reduction in spreading lesions | [14] |

| Cucumber | Colletotrichum lagenarium | 50 µM | 85.6% reduction in spreading lesions | [14] |

| Bean | Botrytis cinerea | 250 mg/L | Significant reduction in susceptibility | [10] |

| Tomato | Botrytis cinerea | 1-50 mg/L | Increased protection | [10] |

Table 2: BTH-Induced Expression of Pathogenesis-Related (PR) Genes

| Plant Species | Gene | BTH Treatment | Fold Change in Expression | Time Point | Reference |

| Kiwifruit ('Hayward') | PR1 | Post-harvest ASM | 4-5 fold | 6 days | [11] |

| Kiwifruit ('Hayward') | PR2 | Post-harvest ASM | 4-5 fold | 6 days | [11] |

| Kiwifruit ('Hayward') | PR5 | Post-harvest ASM | 4-5 fold | 6 days | [11] |

| Arabidopsis | PR1 | 1 mM ASM (local) | ~15 fold (distal) | 1 day | [15] |

| Arabidopsis | SID2 | 1 mM ASM (local) | ~3 fold (distal) | 1 day | [15] |

| Arabidopsis | ALD1 | 1 mM ASM (local) | ~6 fold (distal) | 1 day | [15] |

| Japanese Radish | PR1 | ASM treatment | Induced | 4 hours | [16] |

| Japanese Radish | PR2 | ASM treatment | Induced | 4 hours | [16] |

| Japanese Radish | PR3 | ASM treatment | Induced | 4 hours | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of 1,2,3-Benzothiadiazole-7-carboxylic acid in SAR.

Disease Resistance Assay in Arabidopsis thaliana with Pseudomonas syringae

This protocol is adapted from established methods for quantifying SAR.[17][7]

Objective: To quantify the level of resistance induced by BTH treatment against a virulent bacterial pathogen.

Materials:

-

Arabidopsis thaliana plants (e.g., ecotype Col-0)

-

Pseudomonas syringae pv. tomato DC3000

-

1,2,3-Benzothiadiazole-7-carboxylic acid (BTH) solution (e.g., 100 µM in water)

-

10 mM MgCl₂

-

King's B (KB) medium

-

1 mL needleless syringes

-

Leaf punch

-

Sterile microcentrifuge tubes

-

Sterile water

Procedure:

-

Plant Treatment:

-

Spray 3-4 week old Arabidopsis plants with either the BTH solution or water (mock control).

-

Allow the plants to incubate for 2-3 days to establish SAR.

-

-

Pathogen Inoculation:

-

Grow P. syringae in KB medium to an OD₆₀₀ of 0.8.

-

Pellet the bacteria by centrifugation and resuspend in 10 mM MgCl₂ to a final concentration of 1 x 10⁵ colony-forming units (CFU)/mL.

-

Infiltrate the bacterial suspension into the abaxial side of fully expanded leaves using a needleless syringe.

-

-

Quantification of Bacterial Growth:

-

At 3 days post-inoculation, collect leaf discs from the infiltrated areas using a leaf punch.

-

Homogenize the leaf discs in sterile water in microcentrifuge tubes.

-

Perform serial dilutions of the homogenate and plate on KB agar plates.

-

Incubate the plates at 28°C for 2 days and count the number of colonies to determine the CFU per unit leaf area.

-

Expected Outcome: BTH-treated plants will exhibit significantly lower bacterial growth compared to mock-treated plants, indicating induced resistance.

Experimental Workflow Diagram

Caption: Workflow for a disease resistance assay.

Quantification of Salicylic Acid by HPLC

This protocol is based on established methods for SA extraction and analysis.[2][9]

Objective: To measure the levels of free and total salicylic acid in plant tissue following BTH treatment.

Materials:

-

Plant tissue (e.g., leaves)

-

Liquid nitrogen

-

90% and 100% Methanol

-

Trichloroacetic acid (TCA)

-

Ethyl acetate/cyclopentane/isopropanol (100:99:1 v/v/v)

-

β-glucosidase

-

HPLC system with a C18 column and fluorescence detector

Procedure:

-

Extraction:

-

Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract the powder sequentially with 90% and 100% methanol.

-

Combine the supernatants and evaporate to near dryness.

-

-

Sample Splitting:

-

Resuspend the extract and divide it into two equal aliquots for free and total SA analysis.

-

-

Free SA Analysis:

-

Add TCA to one aliquot, vortex, and centrifuge.

-

Extract the supernatant three times with the ethyl acetate/cyclopentane/isopropanol mixture.

-

Combine the organic phases and evaporate to dryness.

-

Resuspend the sample in the HPLC mobile phase.

-

-

Total SA Analysis:

-

To the second aliquot, add β-glucosidase solution and incubate to release SA from its glucoside conjugates.

-

Proceed with TCA precipitation and solvent extraction as for free SA.

-

-

HPLC Analysis:

-

Inject the prepared samples into the HPLC system.

-

Separate SA using a C18 column with an appropriate mobile phase gradient.

-

Detect SA using a fluorescence detector (excitation ~305 nm, emission ~407 nm).

-

Quantify SA levels by comparing peak areas to a standard curve.

-

Analysis of Pathogenesis-Related (PR) Gene Expression by RT-qPCR

This protocol provides a general framework for analyzing the expression of SAR marker genes.[1][18]

Objective: To quantify the relative expression levels of PR genes in response to BTH treatment.

Materials:

-

Plant tissue

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers for target PR genes and a reference gene (e.g., Actin or Ubiquitin)

-

qPCR instrument

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from plant tissue using a commercial kit or a standard protocol.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the RNA template using reverse transcriptase.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and gene-specific primers.

-

Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene in mock-treated samples.

-

Callose Deposition Assay

This protocol is adapted from methods for visualizing and quantifying callose deposition.[3][5]

Objective: To assess the extent of callose deposition in plant leaves as a marker of the defense response.

Materials:

-

Plant leaves

-

Ethanol

-

Aniline blue solution (0.01% in 150 mM K₂HPO₄, pH 9.5)

-

Fluorescence microscope with a UV filter

Procedure:

-

Tissue Clearing:

-

Submerge leaves in 95% ethanol and incubate until chlorophyll is completely removed.

-

-

Staining:

-

Rehydrate the cleared leaves in water.

-

Incubate the leaves in the aniline blue solution in the dark for at least 2 hours.

-

-

Visualization and Quantification:

-

Mount the stained leaves on a microscope slide.

-

Visualize callose deposits (which fluoresce bright yellow-green) using a fluorescence microscope with a UV filter.

-

Quantify the number and area of callose deposits per unit leaf area using image analysis software.

-

Conclusion

1,2,3-Benzothiadiazole-7-carboxylic acid and its derivatives are invaluable tools for both practical crop protection and fundamental research into plant defense mechanisms. By acting as a potent functional analog of salicylic acid, BTH activates the NPR1-dependent signaling pathway, leading to the induction of systemic acquired resistance. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and professionals to further investigate and harness the power of this important plant defense activator. The continued study of BTH and SAR holds significant promise for the development of novel and sustainable strategies for ensuring global food security.

References

- 1. gene-quantification.de [gene-quantification.de]

- 2. Quantification of Salicylic Acid (SA) and SA-glucosides in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Staining and automated image quantification of callose in Arabidopsis cotyledons and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Transient Changes in Defence Gene Expression and Phytohormone Content Induced by Acibenzolar-S-Methyl in Glasshouse and Orchard Grown Kiwifruit [frontiersin.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. ruo.mbl.co.jp [ruo.mbl.co.jp]

- 7. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Extraction and the HPLC Analysis of Salicylic and Gentisic Acids [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Quantification of Callose Deposition in Plant Leaves [en.bio-protocol.org]

- 13. Surface Inoculation and Quantification of Pseudomonas syringae Population in the Arabidopsis Leaf Apoplast - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Local Application of Acibenzolar-S-Methyl Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acibenzolar-S-Methyl Activates Stomatal-Based Defense Systemically in Japanese Radish - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bacterial Leaf Infiltration Assay for Fine Characterization of Plant Defense Responses using the Arabidopsis thaliana-Pseudomonas syringae Pathosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 1,2,3-Benzothiadiazole-7-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1,2,3-Benzothiadiazole-7-carboxylic acid, a compound of interest in medicinal chemistry and materials science. The document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the detailed experimental protocols for their acquisition. This guide is intended to serve as a valuable resource for the characterization and analysis of this and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted and typical spectroscopic data for 1,2,3-Benzothiadiazole-7-carboxylic acid based on the analysis of its functional groups and structural analogs.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~12.0 - 13.0 | Singlet, broad | Carboxylic acid proton (-COOH) |

| ~8.0 - 8.5 | Multiplet | Aromatic protons |

| ~7.5 - 8.0 | Multiplet | Aromatic protons |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 175 | Carboxylic acid carbon (-COOH) |

| ~120 - 155 | Aromatic carbons |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch of carboxylic acid |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1710 - 1680 | Strong | C=O stretch of carboxylic acid |

| 1600 - 1450 | Medium to Strong | Aromatic C=C skeletal vibrations |

| 1320 - 1210 | Strong | C-O stretch of carboxylic acid |

| ~920 | Broad, Medium | O-H bend of carboxylic acid dimer |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 180 | [M]⁺, Molecular ion |

| 163 | [M-OH]⁺ |

| 136 | [M-COOH]⁺ |

| 108 | Loss of N₂ from [M-COOH]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance-400 spectrometer, or an equivalent instrument, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

-

Sample Preparation: Approximately 5-10 mg of 1,2,3-Benzothiadiazole-7-carboxylic acid is dissolved in 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition: The proton NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The acidic proton of the carboxylic acid may be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, which should result in the disappearance of the carboxylic acid proton signal.[1]

-

¹³C NMR Acquisition: The carbon NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay are used to ensure accurate integration of all carbon signals, including the quaternary carbons.

2.2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer, such as a Nexus 870-FT-IR Thermo Nicolet spectrometer, is used.[2]

-

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for the pellet method) is recorded and subtracted from the sample spectrum. For carboxylic acids, a very broad absorption for the O-H bond is expected in the range of 3300-2500 cm⁻¹.[3][4] The C=O bond shows a strong absorption between 1710 and 1760 cm⁻¹.[3]

2.3. Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Thermo LTQ-Orbitrap or an Applied Bio-Sciences HRMS spectrometer, equipped with an electrospray ionization (ESI) or electron ionization (EI) source is used.[2]

-

Sample Preparation: For ESI, the sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 µg/mL) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. For EI, a small amount of the solid sample is introduced directly into the ion source.

-

Data Acquisition: In ESI, the analysis can be performed in both positive and negative ion modes. In positive ion mode, protonated molecules [M+H]⁺ are typically observed, while in negative ion mode, deprotonated molecules [M-H]⁻ are common for carboxylic acids.[5] In EI, the molecular ion [M]⁺ and various fragment ions are observed. For aromatic carboxylic acids, prominent fragments often result from the loss of -OH and -COOH groups.[6][7]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like 1,2,3-Benzothiadiazole-7-carboxylic acid.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. web.mit.edu [web.mit.edu]

- 2. rsc.org [rsc.org]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 1,2,3-Benzothiadiazole-7-carboxylic Acid and Its Derivatives

For Immediate Release

This technical guide offers an in-depth analysis of the crystal structure of 1,2,3-benzothiadiazole-7-carboxylic acid and its derivatives, catering to researchers, scientists, and professionals in drug development. While a definitive crystal structure for 1,2,3-benzothiadiazole-7-carboxylic acid is not publicly available, this document provides a comprehensive overview of the crystallographic data for closely related compounds and outlines the general experimental protocols necessary for such a determination.

Introduction

1,2,3-Benzothiadiazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The precise three-dimensional arrangement of atoms within a crystal lattice, determined through single-crystal X-ray diffraction, is paramount for understanding a molecule's physicochemical properties, guiding drug design, and developing novel materials. This guide focuses on the structural analysis of this important class of molecules.

Crystallographic Data of a Representative Derivative: 4,7-Di-2-thienyl-2,1,3-benzothiadiazole (T-BTD)

In the absence of specific crystallographic data for 1,2,3-benzothiadiazole-7-carboxylic acid, we present the data for a well-characterized derivative, 4,7-Di-2-thienyl-2,1,3-benzothiadiazole (T-BTD). This data, sourced from a comprehensive study, provides valuable insights into the packing and intermolecular interactions that can be expected in related structures.[1]

Crystal Data and Structure Refinement

| Parameter | 4,7-Di-2-thienyl-2,1,3-benzothiadiazole (T-BTD)[1] |

| Empirical Formula | C₁₄H₈N₂S₃ |

| Formula Weight | 312.43 |

| Temperature | 293(2) K |

| Wavelength | 1.54184 Å |

| Crystal System | Orthorhombic |

| Space Group | Pcab |

| Unit Cell Dimensions | |

| a | 7.6931(2) Å |

| b | 12.8998(4) Å |

| c | 27.2831(8) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 2707.03(14) ų |

| Z | 8 |

| Density (calculated) | 1.533 Mg/m³ |

| Absorption Coefficient | 4.484 mm⁻¹ |

| F(000) | 1280 |

| Refinement Details | |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.0426, wR2 = 0.1157 |

| R indices (all data) | R1 = 0.0494, wR2 = 0.1215 |

Table 1: Crystallographic data and structure refinement details for 4,7-Di-2-thienyl-2,1,3-benzothiadiazole (T-BTD).[1]

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest, followed by data collection and structure solution.

Synthesis and Crystallization of Benzothiadiazole Derivatives